REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[CH2:6]([O:8][C:9](=[O:14])[CH2:10][C:11]([OH:13])=O)[CH3:7].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22]C(Cl)=O)=[CH:18][CH:17]=1.Cl>O1CCCC1>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:11](=[O:13])[CH2:10][C:9]([O:8][CH2:6][CH3:7])=[O:14])=[CH:18][CH:17]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 20° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
It is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with water and aqueous sodium bicarbonate solution
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution is dried with sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered over silica gel
|
Type
|
CUSTOM
|
Details
|
the solvent is removed on a rotary evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)CC(CC(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |